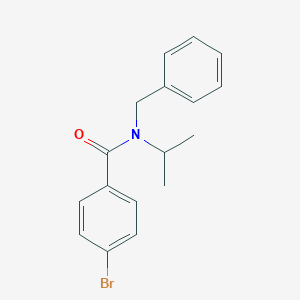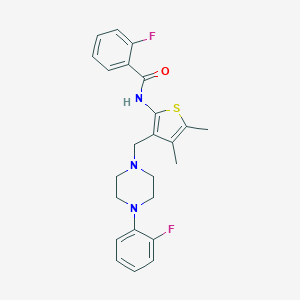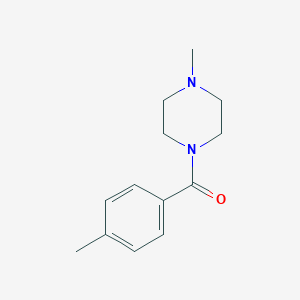![molecular formula C21H19N3O4S B360173 N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 920461-91-2](/img/structure/B360173.png)
N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-Benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is an organic compound known for its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes
One synthetic route for N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves the condensation of appropriate benzoyl derivatives with furan-based compounds under controlled conditions. This is typically followed by cyclization reactions to form the pyrazole ring, incorporating methanesulfonamide moieties.
Reaction Conditions
The reactions often require catalysts such as Lewis acids (e.g., AlCl3) and anhydrous conditions to prevent side reactions. Temperature control is crucial, generally requiring moderate to high temperatures for effective cyclization.
Industrial Production Methods
For industrial-scale production, the processes are optimized to increase yield and purity, often using continuous flow reactors. The use of automated systems for reagent addition and temperature control enhances the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-{2-[1-Benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo oxidation reactions, especially at the pyrazole ring, leading to the formation of oxides.
Reduction: : Reduction reactions can target the carbonyl groups in the benzoyl moiety.
Substitution: : The methanesulfonamide group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3.
Reducing agents: : NaBH4, LiAlH4.
Nucleophiles: : Halides, amines.
Major Products
Products include oxidized pyrazole derivatives, reduced benzoyl compounds, and substituted sulfonamide derivatives, each offering distinct properties for further applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
Biologically, N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine
Medicinally, it shows promise in drug development, particularly in designing inhibitors for enzymes linked to disease pathways.
Industry
Industrial applications include its use in materials science for creating high-performance polymers and coatings due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes. The benzoyl and pyrazole groups play critical roles in binding to these targets, altering their activity and triggering downstream effects in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-benzoyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
N-{2-[1-benzoyl-5-(2-pyridyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Uniqueness
Compared to these similar compounds, N-{2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is unique in its structural versatility and reactivity, offering diverse applications in multiple scientific fields.
So there you go, a comprehensive deep dive into this intriguing molecule! Is there a specific application or reaction pathway you’re particularly interested in?
Properties
IUPAC Name |
N-[2-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-29(26,27)23-17-11-6-5-10-16(17)18-14-19(20-12-7-13-28-20)24(22-18)21(25)15-8-3-2-4-9-15/h2-13,19,23H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCROZXMAJPILRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B360098.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide](/img/structure/B360111.png)

![N-[4,5-dimethyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B360121.png)
![methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine](/img/structure/B360124.png)

![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)
![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B360139.png)
![N-(3-{1-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide](/img/structure/B360140.png)
![2-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B360142.png)
![N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B360144.png)
![N-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B360145.png)
![9-(3,5-difluorophenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B360147.png)
